2'-Hydroxynonanophenone-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

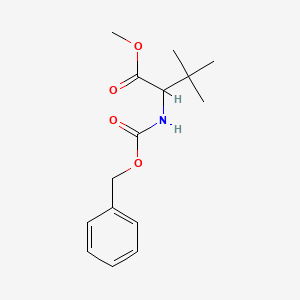

2’-Hydroxynonanophenone-13C6 is a stable isotope-labelled compound . It’s used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It’s also used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .

Molecular Structure Analysis

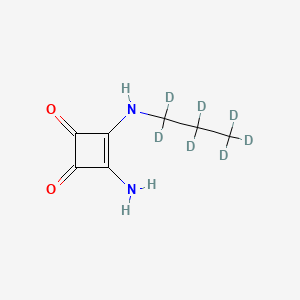

The molecular formula of 2’-Hydroxynonanophenone-13C6 is C9 [13C]6H22O2 . The IUPAC name is 1-(6-hydroxy (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one . The InChI key is RNAGYCQGSMZTOH-WOZGUONDSA-N .Physical And Chemical Properties Analysis

2’-Hydroxynonanophenone-13C6 appears as a light brown oil . It’s soluble in dichloromethane . The molecular weight is 240.29 .Applications De Recherche Scientifique

Miscibility and Molecular Interactions in Polymer Blends :

- Zheng and Mi (2003) investigated blends of poly(hydroxyether of bisphenol A) and poly(4-vinyl pyridine) using techniques like differential scanning calorimetry and nuclear magnetic resonance spectroscopy. They observed complete miscibility and strong intermolecular specific interactions, indicating potential applications in polymer science and materials engineering (Zheng & Mi, 2003).

Environmental Degradation of Surfactants :

- Planas et al. (2002) studied the degradation of polyethoxylated alkylphenols, environmental pollutants with endocrine-disrupting properties, in sewage treatment plants. They used isotopic dilution and high-resolution gas chromatography/mass spectrometry, employing labeled nonylphenols such as 13C6-NP, to analyze the degradation process (Planas et al., 2002).

Biodegradation Studies :

- Ulrich, Beller, and Edwards (2005) investigated the anaerobic metabolism of benzene using 13C6-labeled benzene in enrichment cultures. Their research provided insights into the mechanisms of benzene degradation, which is crucial for understanding environmental remediation and pollutant turnover (Ulrich et al., 2005).

Synthesis of Gold Nanoparticles :

- Lee and Park (2011) demonstrated the use of hydroxyphenol compounds as reducing agents for the synthesis of gold nanoparticles. This study highlights the potential application of phenolic compounds in the field of nanotechnology and material science (Lee & Park, 2011).

Preparation of Labeled Compounds :

- Ellames and Herbert (2001) described a route for preparing [13C6]-ϵ-caprolactam and [13C6]-hexamethyleneimine from [13C6]-phenol. Such synthetic methods are vital for the preparation of labeled compounds used in various research applications (Ellames & Herbert, 2001).

Analytical Methods in Fish Anesthesia :

- Klimánková et al. (2008) developed a method for determining 2-phenoxyethanol residue levels in fish tissue and blood plasma, using solid phase microextraction and gas chromatography-mass spectrometry. This research is significant for understanding the dynamics of anesthetic agents in aquatic organisms (Klimánková et al., 2008).

Safety and Hazards

Propriétés

Numéro CAS |

1346598-43-3 |

|---|---|

Nom du produit |

2'-Hydroxynonanophenone-13C6 |

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

240.293 |

Nom IUPAC |

1-(2-hydroxyphenyl)nonan-1-one |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |

Clé InChI |

RNAGYCQGSMZTOH-WOZGUONDSA-N |

SMILES |

CCCCCCCCC(=O)C1=CC=CC=C1O |

Synonymes |

1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)